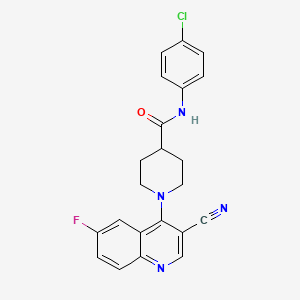
1-(4-メトキシベンジル)-4-ニトロ-1H-イミダゾール-5-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group, a nitro group, and a carbaldehyde group attached to the imidazole ring
科学的研究の応用
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the imidazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the imidazole derivative with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid
Reduction: 1-(4-Methoxybenzyl)-4-amino-1H-imidazole-5-carbaldehyde
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
作用機序
The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzyl group may enhance the compound’s binding affinity to specific proteins, while the imidazole ring can participate in hydrogen bonding and other interactions with biological targets.
類似化合物との比較
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde can be compared with other imidazole derivatives, such as:
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(4-Methoxybenzyl)-4-amino-1H-imidazole-5-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-methyl: Similar structure but with a methyl group instead of a carbaldehyde group.
The uniqueness of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-nitroimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-10-4-2-9(3-5-10)6-14-8-13-12(15(17)18)11(14)7-16/h2-5,7-8H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHWNYXEMWMPDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=C2C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)



![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)
![6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2408174.png)
![N-(3-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2408175.png)






![4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2408188.png)
